molecular formula C5H3F3N4O B2880031 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole CAS No. 1364678-06-7

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole

Cat. No.: B2880031
CAS No.: 1364678-06-7
M. Wt: 192.101
InChI Key: HBYQBZOFKZDMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole is a compound that features both azido and trifluoromethyl functional groups attached to an isoxazole ring. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Scientific Research Applications

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole involves its ability to participate in radical reactions and nucleophilic substitutions. The trifluoromethyl group enhances the compound’s stability and reactivity, while the azido group allows for further functionalization. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azidomethyl)-5-(trifluoromethyl)pyrazole
  • 3-(Azidomethyl)-5-(trifluoromethyl)pyridine
  • 3-(Azidomethyl)-5-(trifluoromethyl)benzene

Uniqueness

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole is unique due to the combination of the isoxazole ring with both azido and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-(azidomethyl)-5-(trifluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N4O/c6-5(7,8)4-1-3(11-13-4)2-10-12-9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYQBZOFKZDMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8.7 g (5-(trifluoromethyl)isoxazol-3-yl)methyl methanesulfonate in 87 mL DMF was added 9.23 g sodium azide. The reaction mixture was stirred 3 h at RT. 80 mL water was added under cooling. The mixture was extracted with diethyl ether (3×100 mL) and the organic layers were washed with water (3×100 mL) and then with sat. NaCl solution (1×100 mL). The combined organic layer was dried over Na2SO4, filtered off and concentrated in vacuo to yield 6.26 g of the title compound as a brown oil.
Name
(5-(trifluoromethyl)isoxazol-3-yl)methyl methanesulfonate
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

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